(R)-(-)-2-Phenylglycinol serves as a valuable building block for peptide synthesis, particularly in the creation of chiral peptides. Its chiral center, denoted by (R) in the name, ensures the resulting peptide possesses the desired chirality, crucial for biological activity. Sigma-Aldrich, a leading chemical supplier, highlights its suitability for solution phase peptide synthesis [].
(R)-(-)-2-Phenylglycinol, also known as (R)-β-aminophenethyl alcohol, is a chiral non-proteinogenic amino acid. It is a synthetic compound []. Due to its specific stereochemistry (R configuration), it is a valuable intermediate for the synthesis of various pharmaceuticals [].
(R)-(-)-2-Phenylglycinol has the molecular formula C₈H₁₁NO. Its structure consists of a central carbon atom bonded to an amino group (NH₂), a hydroxyl group (OH), a hydrogen atom, and a phenyl group (C₆H₅). The key feature is the chiral center, the central carbon atom bonded to all four different groups. This asymmetry gives rise to two enantiomers, (R)-(-)-2-Phenylglycinol and (S)-(+)-2-Phenylglycinol. The designation (R)- refers to the specific spatial arrangement of the groups around the chiral center [].
There are various methods for synthesizing (R)-(-)-2-Phenylglycinol. One common method involves the asymmetric reduction of a prochiral ketone precursor, such as phenylglyoxal, using a chiral reducing agent [].
(R)-Phenylglyoxal + Reducing Agent → (R)-(-)-2-Phenylglycinol []
The specific reducing agent and reaction conditions determine the stereochemical outcome of the reaction. Other methods for synthesis include enzymatic resolutions and asymmetric amidation reactions [].
Irritant